(2R)-3-Phenyl-1,2-propanediamine physicochemical properties
(2R)-3-Phenyl-1,2-propanediamine physicochemical properties
An In-Depth Technical Guide to (2R)-3-Phenyl-1,2-propanediamine: Physicochemical Properties and Analytical Methodologies
Introduction
(2R)-3-Phenyl-1,2-propanediamine, identified by CAS Number 85612-59-5, is a chiral diamine that serves as a critical building block in modern medicinal chemistry and drug development.[1][2] Its structure, featuring a phenyl group, a flexible propane backbone, and two amine functionalities with a defined stereocenter at the C2 position, makes it a versatile scaffold. This guide provides a detailed examination of its core physicochemical properties, outlines robust analytical protocols for its characterization, and discusses its relevance for researchers and drug development professionals. Understanding these fundamental properties is paramount for its effective application in the synthesis of novel therapeutic agents, such as targeted enzyme inhibitors and antibacterial compounds.[3][4][5]
Core Physicochemical Properties
The functional utility of (2R)-3-Phenyl-1,2-propanediamine in a research and development setting is dictated by its physical and chemical characteristics. These properties influence its reactivity, solubility, formulation, and biological interactions.
| Property | Value | Source |
| CAS Number | 85612-59-5 | [1][2][6] |
| Molecular Formula | C₉H₁₄N₂ | [1][6] |
| Molecular Weight | 150.22 g/mol | [1][6][7] |
| Appearance | Clear, colorless oil (inferred from (S)-enantiomer) | [3] |
| Boiling Point | 284.8 °C at 760 mmHg | [6] |
| Density | 1.025 g/cm³ | [6] |
| Flash Point | 148.8 °C | [6] |
| Refractive Index | 1.561 | [6] |
| LogP (Octanol-Water) | 1.91570 | [6] |
| Topological Polar Surface Area | 52.04 Ų | [6][7] |
Structural and Chemical Characteristics
Chirality and Stereochemistry
The defining feature of this molecule is the chiral center at the second carbon of the propane chain, designated as (R) according to Cahn-Ingold-Prelog nomenclature. This stereochemical purity is crucial in drug development, as enantiomers of a chiral drug often exhibit significantly different pharmacological and toxicological profiles. The synthesis of enantiomerically pure compounds is therefore a primary objective. A common strategy involves the synthesis of a racemic mixture followed by chiral resolution.[8] This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, which can then be separated by crystallization due to their different solubilities.[9]
Basicity and pKa
Solubility Profile
The molecule's structure suggests a mixed solubility profile. The two amine groups can form hydrogen bonds with protic solvents, imparting some solubility in water, particularly under acidic conditions where the amine groups are protonated. Conversely, the phenyl ring provides significant nonpolar character, favoring solubility in organic solvents such as alcohols, dichloromethane, and ethyl acetate.
Analytical and Spectroscopic Characterization
Accurate characterization is essential to confirm the identity, purity, and structure of (2R)-3-Phenyl-1,2-propanediamine.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group (typically in the 7.0-7.5 ppm range), the methine proton at the chiral center (C2), and the diastereotopic protons of the two methylene groups (C1 and C3). The amine protons will appear as broad signals that can be exchanged with D₂O.
-
¹³C NMR: The carbon NMR spectrum should display nine unique carbon signals. The aromatic carbons will resonate in the ~120-140 ppm region, while the aliphatic carbons of the propane backbone will appear in the upfield region.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary and secondary amines (typically a doublet around 3300-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and C=C stretching for the phenyl ring (~1600 cm⁻¹).[10]
-
Mass Spectrometry (MS): Electron ionization (EI) would likely show the molecular ion peak (M⁺) at m/z 150. A prominent fragment would be expected from the benzylic cleavage, resulting in a tropylium ion or related structures.
Experimental Protocols
Protocol 1: Determination of pKa by Potentiometric Titration
-
Objective: To determine the two pKa values of the diamine.
-
Principle: The compound is dissolved in water and titrated with a strong acid (e.g., HCl). The pH is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
-
Methodology:
-
Accurately weigh approximately 1 mmol of (2R)-3-Phenyl-1,2-propanediamine and dissolve it in 50 mL of deionized water.
-
Calibrate a pH meter using standard buffers (pH 4, 7, and 10).
-
Place the pH electrode and a magnetic stir bar into the amine solution.
-
Fill a burette with a standardized 0.1 M HCl solution.
-
Record the initial pH of the amine solution.
-
Add the HCl titrant in small increments (e.g., 0.1-0.2 mL), recording the pH after each addition. Continue the titration well past the second equivalence point.
-
Plot the pH versus the volume of HCl added. The two points of maximum slope on the first derivative plot correspond to the equivalence points.
-
The pH at the half-volume points for each equivalence point corresponds to the pKa₁ and pKa₂ values.
-
Protocol 2: Chiral Purity Analysis by HPLC
-
Objective: To determine the enantiomeric excess (e.e.) of the sample.
-
Principle: Chiral High-Performance Liquid Chromatography (HPLC) uses a stationary phase containing a chiral selector that interacts differently with the R and S enantiomers, leading to their separation.[11]
-
Methodology:
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak IA, IB, etc.) are often effective for separating amines.
-
Mobile Phase Optimization: A typical mobile phase consists of a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the mobile phase.
-
Analysis:
-
Inject a small volume (5-10 µL) of the sample onto the column.
-
Run the analysis under isocratic conditions at a constant flow rate (e.g., 1.0 mL/min).
-
Use a UV detector set to an appropriate wavelength (e.g., 254 nm) to monitor the elution of the enantiomers.
-
-
Quantification: Integrate the peak areas for the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
-
Safety and Handling
Based on GHS classification data for the enantiomer, (2R)-3-Phenyl-1,2-propanediamine should be handled with care.[7] It is classified as:
-
Harmful if swallowed (Acute Toxicity, Oral, Category 4).[7]
-
Causes severe skin burns and eye damage (Skin Corrosion, Category 1B).[7]
-
May cause respiratory irritation.[7]
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12]
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.[13]
-
Ensure eyewash stations and safety showers are readily accessible.[12]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]
-
The compound is noted to be hygroscopic; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain product quality.[3]
Conclusion
(2R)-3-Phenyl-1,2-propanediamine is a high-value chiral intermediate whose utility is fundamentally linked to its physicochemical properties. A thorough understanding and precise analytical characterization of its structure, purity, and chemical behavior are indispensable for its successful application in research and pharmaceutical development. The methodologies and data presented in this guide offer a comprehensive framework for scientists to effectively utilize this important molecule.
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